(2-Isobutylphenyl)methanamine
Overview
Description
“(2-Isobutylphenyl)methanamine” is a type of amine, which is a derivative of ammonia and contains a nitrogen atom with a lone pair . Amines are used in a wide range of applications, including the production of pharmaceuticals, dyes, and polymers . Methenamine, a related compound, is an antibacterial medicine used to treat or prevent bladder infections .
Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° . Amines are classified according to the number of alkyl or aryl groups attached to nitrogen .
Chemical Reactions Analysis
The oxidation of amines is a powerful tool to produce different synthetic intermediates . For example, the oxidation of diisobutylamine gave isobutyraldehyde and isobutylamine in a 1:1 ratio .
Physical And Chemical Properties Analysis
Amines have unique physical properties such as solubility and boiling points . Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding . These amines boil at higher temperatures than alkanes but at lower temperatures than alcohols of comparable molar mass .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-(2-methylpropyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPTCBJWXMHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isobutylphenyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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